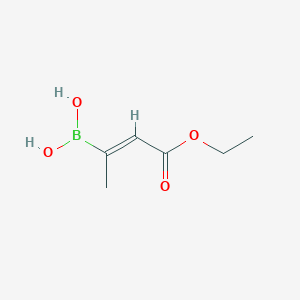
(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a conjugated enone system. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid typically involves the reaction of ethyl acetoacetate with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic acid and the ethyl acetoacetate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The enone system can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The enone system can undergo Michael addition reactions, allowing the compound to act as an electrophile in various chemical processes .
Comparison with Similar Compounds
- (Z)-(4-Methoxy-4-oxobut-2-en-2-yl)boronic acid
- (Z)-(4-Propoxy-4-oxobut-2-en-2-yl)boronic acid
- (Z)-(4-Butoxy-4-oxobut-2-en-2-yl)boronic acid
Comparison: (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is unique due to its ethoxy group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis .
Properties
Molecular Formula |
C6H11BO4 |
|---|---|
Molecular Weight |
157.96 g/mol |
IUPAC Name |
[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-3-11-6(8)4-5(2)7(9)10/h4,9-10H,3H2,1-2H3/b5-4+ |
InChI Key |
MCTIMDATPKOPRE-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C(=C/C(=O)OCC)/C)(O)O |
Canonical SMILES |
B(C(=CC(=O)OCC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
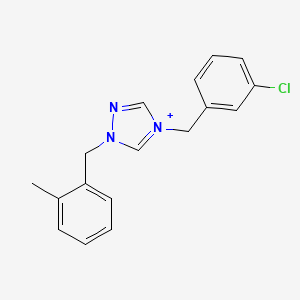
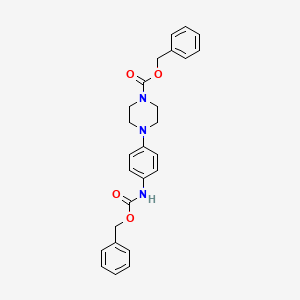

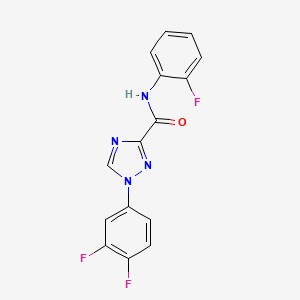

![12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B13363499.png)
![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)

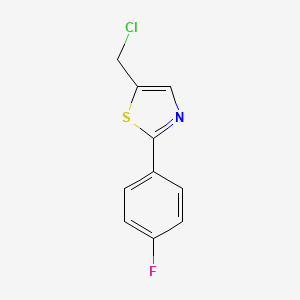
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
